molecular formula C9H12ClNS B8497678 2-(3-chloropropylsulfanylmethyl)pyridine

2-(3-chloropropylsulfanylmethyl)pyridine

Cat. No.: B8497678
M. Wt: 201.72 g/mol
InChI Key: PAUTVGCJEKOAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloropropylsulfanylmethyl)pyridine is an organic compound that features a pyridine ring attached to a chloropropyl sulphide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloropropylsulfanylmethyl)pyridine typically involves the reaction of pyridine derivatives with chloropropyl sulphide under specific conditions. One common method includes the use of Grignard reagents, where pyridine N-oxides are treated with acetic anhydride at elevated temperatures to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloropropylsulfanylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulphide group to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-chloropropylsulfanylmethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-chloropropylsulfanylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity . The sulphide group can undergo redox reactions, contributing to its reactivity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chloropropylsulfanylmethyl)pyridine is unique due to its combination of a pyridine ring and a chloropropyl sulphide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

2-(3-chloropropylsulfanylmethyl)pyridine

InChI

InChI=1S/C9H12ClNS/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,5,7-8H2

InChI Key

PAUTVGCJEKOAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide pellets (151 g) in distilled water (342 cc) is added, in the course of 5 minutes, at a temperature which does not exceed 10° C., to a solution, originally at 5° C., of 2-(pyrid-2-ylmethyl)-isothiourea dihydrochloride (453 g) in distilled water (840 cc). After heating the reaction mixture for 20 minutes at a temperature of about 70° C., and then cooling to 3° C., a solution of sodium hydroxide pellets (92.5 g) in distilled water (210 cc) is added dropwise in the course of 3 minutes. After stirring the reaction mixture for 5 minutes at 10° C., 1-bromo-3-chloropropane (303 g) is added. Stirring is then continued for 20 hours at a temperature of about 20° C. The reaction mixture is then extracted four times with methylene chloride (1100 cc in total). The combined organic extracts are washed three times with distilled water (600 cc in total) and then dried over anhydrous sodium sulphate. After filtering, the resulting solution is poured onto neutral silica gel (380 g) contained in a column of diameter 6 cm, and the column is then washed with methylene chloride (2700 cc). A first fraction of effluent (600 cc) is discarded and a second fraction (3200 cc) is then collected and concentrated to dryness under reduced pressure (20 mm Hg) at 20° C. Pyrid-2-ylmethyl 3-chloropropyl sulphide (330 g) is thus obtained in the form of a yellow liquid.
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342 mL
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453 g
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840 mL
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210 mL
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303 g
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